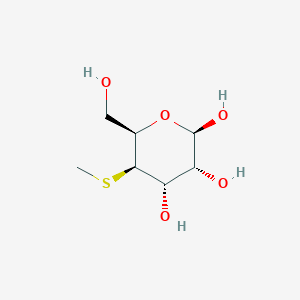
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound contains a hydroxymethyl group, a methylsulfanyl group, and multiple hydroxyl groups attached to an oxane ring. Its stereochemistry is defined by the specific configuration of its chiral centers, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction to the alcohol. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structural similarity to certain natural products allows it to be used as a model compound in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final products for specific uses.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methyloxane-2,3,4-triol: Lacks the methylsulfanyl group, affecting its reactivity and applications.
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-ethoxysulfanyloxane-2,3,4-triol: Contains an ethoxysulfanyl group instead of a methylsulfanyl group, altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
Properties
Molecular Formula |
C7H14O5S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4+,5-,6+,7-/m1/s1 |
InChI Key |
UYUQSQYXZFSOEM-IBISWUOJSA-N |
Isomeric SMILES |
CS[C@H]1[C@H](O[C@H]([C@@H]([C@@H]1O)O)O)CO |
Canonical SMILES |
CSC1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
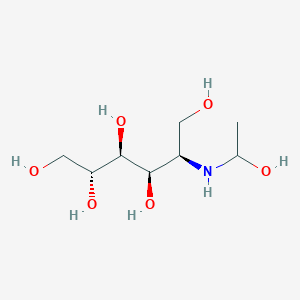
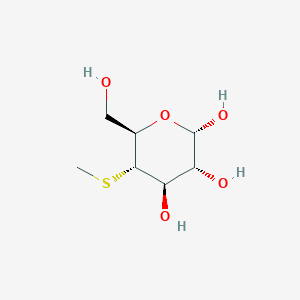
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
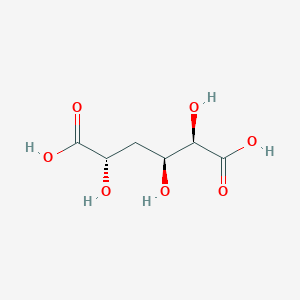
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
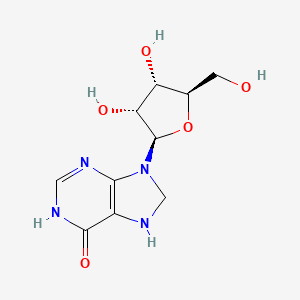
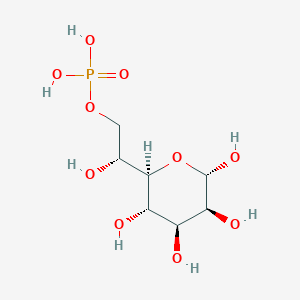
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
